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molecular formula C8H11BN2O3 B8368710 [3-(Acetylamino)-2-aminophenyl]boronic acid CAS No. 956580-14-6

[3-(Acetylamino)-2-aminophenyl]boronic acid

Cat. No. B8368710
M. Wt: 194.00 g/mol
InChI Key: BOGFASMPUBTLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232390B2

Procedure details

10% Pd on carbon (cat.) was added as a slurry in EtOH under N2 to [3-(acetylamino)-2-nitrophenyl]boronic acid in EtOH (0.05 M). The atmosphere in the reaction vessel was flushed with hydrogen (1 atm) and the reaction stirred vigorously at RT for 20 min. The hydrogen atmosphere was then replaced with N2 before filtering through a plug of CELITE—washing well with EtOH. The EtOH solution was concentrated in vacuo to afford the crude title compound as a brown solid, which was used immediately in the subsequent cross-coupling step. MS (ES+) m/z 195 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:6]([N+:14]([O-])=O)=[C:7]([B:11]([OH:13])[OH:12])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2]>CCO.[Pd]>[C:1]([NH:4][C:5]1[C:6]([NH2:14])=[C:7]([B:11]([OH:12])[OH:13])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C=CC1)B(O)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred vigorously at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The atmosphere in the reaction vessel was flushed with hydrogen (1 atm)
FILTRATION
Type
FILTRATION
Details
before filtering through a plug of CELITE—washing well with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The EtOH solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(C=CC1)B(O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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